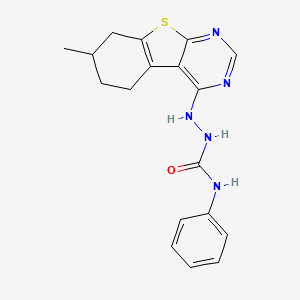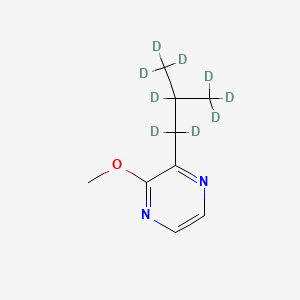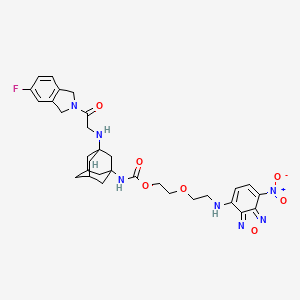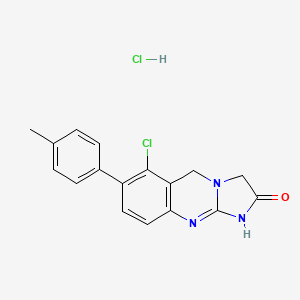
Antitumor agent-100 (hydrochloride)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-100 (hydrochloride) is a potent apoptosis inducer and molecular glue with significant antitumor activity. It targets the PDE3A-SLFN12 complex, leading to the stabilization of SLFN12 and subsequent inhibition of protein translation, ultimately causing apoptosis in tumor cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-100 (hydrochloride) involves multiple steps, including the formation of the core structure and subsequent functionalization. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it typically involves organic synthesis techniques such as nucleophilic substitution, oxidation, and reduction reactions .
Industrial Production Methods
Industrial production of Antitumor agent-100 (hydrochloride) follows standard pharmaceutical manufacturing protocols, ensuring high purity and consistency. The process involves large-scale synthesis, purification, and quality control measures to meet regulatory standards .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-100 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Conversion of functional groups to more oxidized states.
Reduction: Reduction of functional groups to less oxidized states.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions vary depending on the specific transformation but generally involve controlled temperatures and inert atmospheres .
Major Products
The major products formed from these reactions include various intermediates and derivatives of Antitumor agent-100 (hydrochloride), each with potential biological activity .
Scientific Research Applications
Antitumor agent-100 (hydrochloride) has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying molecular interactions and reaction mechanisms.
Biology: Investigated for its role in inducing apoptosis and its effects on cellular pathways.
Medicine: Explored as a potential therapeutic agent for treating various cancers due to its potent antitumor activity.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control
Mechanism of Action
Antitumor agent-100 (hydrochloride) exerts its effects by binding to the PDE3A enzyme pocket, recruiting and stabilizing SLFN12. This interaction prevents protein translation, leading to the induction of apoptosis in tumor cells. The molecular targets involved include PDE3A and SLFN12, which play crucial roles in the compound’s antitumor activity .
Comparison with Similar Compounds
Similar Compounds
Venetoclax: Blocks the anti-apoptotic Bcl-2 protein, leading to programmed cell death.
Lenalidomide: An immunomodulatory drug with antitumor properties.
Pomalidomide: Similar to lenalidomide, used in the treatment of multiple myeloma.
Uniqueness
Antitumor agent-100 (hydrochloride) is unique due to its dual role as an apoptosis inducer and molecular glue, specifically targeting the PDE3A-SLFN12 complex. This specific mechanism of action distinguishes it from other antitumor agents, making it a valuable compound in cancer research and therapy .
Properties
Molecular Formula |
C17H15Cl2N3O |
|---|---|
Molecular Weight |
348.2 g/mol |
IUPAC Name |
6-chloro-7-(4-methylphenyl)-3,5-dihydro-1H-imidazo[2,1-b]quinazolin-2-one;hydrochloride |
InChI |
InChI=1S/C17H14ClN3O.ClH/c1-10-2-4-11(5-3-10)12-6-7-14-13(16(12)18)8-21-9-15(22)20-17(21)19-14;/h2-7H,8-9H2,1H3,(H,19,20,22);1H |
InChI Key |
LYJYIBIMUKOLLM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C3=C(C=C2)N=C4NC(=O)CN4C3)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



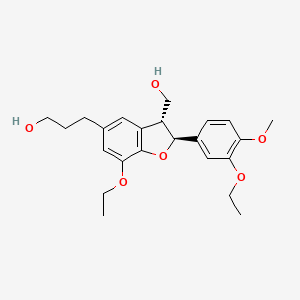

![3-[4-(1,3-Benzothiazol-2-yl)anilino]propanoic acid](/img/structure/B12372842.png)

![(2S)-2-[[(2S)-2-(4-cyanophenyl)propyl]amino]-N-[5-(1-methylpyrazol-4-yl)pyridin-2-yl]-2-phenylacetamide](/img/structure/B12372863.png)
![3-[4-[1-[1-[4-[3-Amino-6-(2-hydroxyphenyl)pyridazin-4-yl]phenyl]piperidin-4-yl]piperidin-4-yl]phenoxy]piperidine-2,6-dione](/img/structure/B12372867.png)
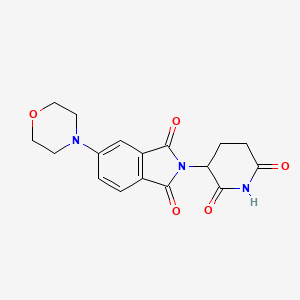
![(2S)-2-[[(1S)-5-[6-[[4-[[(2S)-1-[[(2S)-1-(3-azidopropylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoyl]amino]hexanoyl-[(3-chlorophenyl)methyl]amino]-1-carboxypentyl]carbamoylamino]pentanedioic acid](/img/structure/B12372878.png)
![1-Methyl-4-[(3-methyl-2(3H)-benzothiazolylidene)-cyanomethyl]-quinolinium Iodide](/img/structure/B12372881.png)
